![molecular formula C18H15N3O4S B2887157 8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one CAS No. 690215-56-6](/img/structure/B2887157.png)
8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A series of substituted 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones were synthesized using substituted aldehydes with analogues of hydrazine hydrates by a grinding technique in the presence of iodine .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include oxidative cyclization of N-acyl hydrazones, and the reaction of aromatic hydrazides with aromatic aldehydes through the dehydrative cyclization of 1,2-diacylhydrazines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the calculated values for C, H, and N for a similar compound were found to be C, 68.26; H, 4.22; N, 8.38 .Scientific Research Applications
Antitumor Activity
The synthesis and biological evaluation of novel 1,3,4-thiadiazole-benzofuran and 1,3,4-thiadiazole-furochromene derivatives, including compounds similar to "8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one," have shown promising anticancer activity. These compounds were evaluated against human breast carcinoma (MCF-7) cell lines, revealing that some have significant anticancer potential (Abdelhamid et al., 2018).
Antimicrobial and Antifungal Properties
Research on coumarin derivatives, including structures analogous to the compound , has demonstrated significant antimicrobial and antifungal activities. These activities highlight the potential of such compounds in treating infections caused by various pathogens (Al-Amiery et al., 2012).
Synthesis and Application in Organic Chemistry
The compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds. These syntheses explore the chemical reactivity of the core structure, leading to potential applications in developing new therapeutic agents with varied biological activities (Gomha et al., 2018).
Potential in Drug Discovery
The structural features of "this compound" derivatives have been explored for their potential in drug discovery, specifically targeting cancer. The modifications of these compounds aim to enhance their biological activity and selectivity towards cancer cells, offering a promising avenue for the development of new anticancer drugs (Shah et al., 2016).
properties
IUPAC Name |
8-ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-2-23-14-7-3-5-11-9-13(17(22)25-15(11)14)16-20-21-18(26-16)19-10-12-6-4-8-24-12/h3-9H,2,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFUKLIOWOJGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.